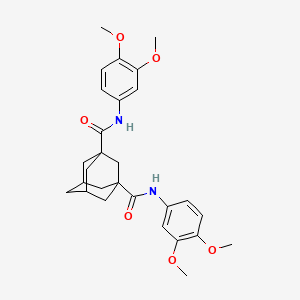

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE

Descripción

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its adamantane core structure and two 3,4-dimethoxyphenyl groups attached to the nitrogen atoms

Propiedades

IUPAC Name |

1-N,3-N-bis(3,4-dimethoxyphenyl)adamantane-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-33-21-7-5-19(10-23(21)35-3)29-25(31)27-12-17-9-18(13-27)15-28(14-17,16-27)26(32)30-20-6-8-22(34-2)24(11-20)36-4/h5-8,10-11,17-18H,9,12-16H2,1-4H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAMBKMOKFPCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC(=C(C=C5)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Mecanismo De Acción

The mechanism of action of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound’s structural features may allow it to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Bis(4-aminophenyl)adamantane (ADMDA)

- 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA)

- 1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA)

Uniqueness

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is unique due to the presence of the 3,4-dimethoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, differentiating it from other adamantane derivatives .

Actividad Biológica

N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is a synthetic compound that belongs to the adamantane family, known for its unique cage-like structure. This compound features two 3,4-dimethoxyphenyl groups linked to the adamantane core via amide bonds at the 1 and 3 positions. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.

The biological activity of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The rigid adamantane core may facilitate binding to these targets, while the methoxyphenyl groups could enhance the compound's affinity and specificity.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral properties. For instance, compounds similar to N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE have been explored for their effectiveness against influenza viruses. The mechanism often involves inhibition of viral uncoating, which is critical for viral replication.

Anticancer Activity

Studies have shown that adamantane derivatives can possess anticancer properties. The structural features of N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Study 1: Antiviral Efficacy

In a study conducted on a series of adamantane derivatives, it was found that compounds with similar structural motifs exhibited significant antiviral activity against strains of influenza A. The study highlighted that modifications in the phenyl substituents could enhance antiviral potency.

Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of adamantane derivatives. N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE was tested in vitro against several cancer cell lines. Results indicated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,3-Dimethyladamantane | Structure | Moderate antiviral activity |

| N1,N3-BIS(2,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE | Structure | Significant antiviral and anticancer activity |

| 1-(4-Methoxyphenyl)-adamantane | Structure | Limited biological activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing N1,N3-BIS(3,4-DIMETHOXYPHENYL)ADAMANTANE-1,3-DICARBOXAMIDE?

Answer:

The synthesis of this adamantane dicarboxamide derivative typically involves coupling adamantane-1,3-dicarboxylic acid (or its activated derivatives, e.g., acid chlorides) with 3,4-dimethoxyaniline. A common approach uses carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous solvents like dichloromethane or DMF. For example:

- Step 1: Activate the dicarboxylic acid using thionyl chloride to form the diacid chloride.

- Step 2: React with 3,4-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the bis-amide.

- Key validation: Monitor reaction progress via TLC or HPLC, and purify using column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.